molecular formula C21H24N2O5S B2826528 4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid CAS No. 1448068-90-3

4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid

Cat. No.: B2826528
CAS No.: 1448068-90-3
M. Wt: 416.49
InChI Key: UKRDXZDXBJIUFF-UHFFFAOYSA-N
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Description

4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a tetrahydroquinoline moiety, a thiophene ring, and a pentanoic acid chain, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the methoxyacetyl group. The thiophene ring is then attached through a series of coupling reactions, and finally, the pentanoic acid chain is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Material Science: The compound’s properties may be explored for developing new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-((1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-5-oxo-3-(furan-2-yl)pentanoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    5-((1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-5-oxo-3-(phenyl)pentanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different aromatic rings.

Properties

IUPAC Name

5-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-28-13-20(25)23-8-2-4-14-6-7-16(12-17(14)23)22-19(24)10-15(11-21(26)27)18-5-3-9-29-18/h3,5-7,9,12,15H,2,4,8,10-11,13H2,1H3,(H,22,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRDXZDXBJIUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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